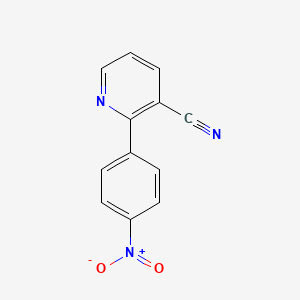

2-(4-Nitrophenyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

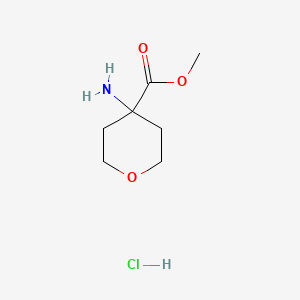

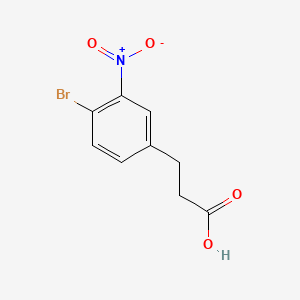

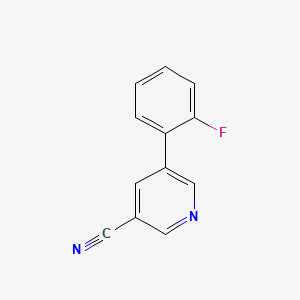

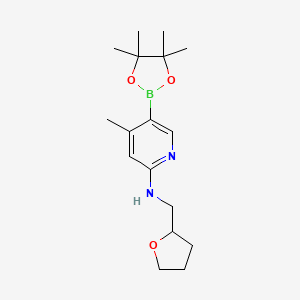

“2-(4-Nitrophenyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H7N3O2 . It has a molecular weight of 225.21 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)pyridine-3-carbonitrile” consists of a pyridine ring attached to a nitrophenyl group and a carbonitrile group . The exact structure can be determined using various spectroscopic methods, including IR, NMR, and mass spectrometry .Scientific Research Applications

Photopolymerization Monitoring

2-(4-Nitrophenyl)pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers . They are characterized by much higher sensitivity than the commercially available probes .

Acceleration of Photopolymerization

These derivatives have been found to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work . They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Fluorescent Sensors

The 2-(4-Nitrophenyl)pyridine-3-carbonitrile derivatives can be used as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress .

Long-Wavelength Co-Initiators

These derivatives can also be used as long-wavelength co-initiators for diphenyliodonium salts initiators .

Cytotoxicity Activities

2-methoxypyridine-3-carbonitrile-bearing aryl substituents, which are structurally similar to 2-(4-Nitrophenyl)pyridine-3-carbonitrile, have been screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231) . Some of these compounds exhibit promising antiproliferative effects .

Anticancer Applications

Pyridine is an important skeletal substituent and valuable organic moiety in many biologically-active and clinically-used compounds . Such compounds display a wide spectrum of pharmacological activities, including anticancer .

Safety and Hazards

The safety data sheet for “2-(4-Nitrophenyl)pyridine-3-carbonitrile” suggests that it should be used only for research and development under the supervision of a technically qualified individual . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Nitrophenyl compounds and pyridine carbonitriles are often used in the synthesis of various bioactive compounds, including pharmaceuticals . The specific targets of these compounds can vary widely depending on their exact structure and the context in which they are used.

Mode of Action

The mode of action of these compounds can also vary. For example, nitrophenyl compounds often act as electrophiles in chemical reactions, meaning they have a tendency to accept electrons . Pyridine carbonitriles, on the other hand, can act as nucleophiles, meaning they have a tendency to donate electrons .

Biochemical Pathways

These compounds can be involved in a variety of biochemical pathways, depending on their exact structure and the context in which they are used. For example, some nitrophenyl compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structure. Some nitrophenyl compounds, for example, are readily absorbed and distributed throughout the body, while others are not .

Result of Action

The molecular and cellular effects of these compounds can also vary widely. For example, some nitrophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

2-(4-nitrophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-8-10-2-1-7-14-12(10)9-3-5-11(6-4-9)15(16)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZPLAHZBESNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718583 |

Source

|

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-15-0 |

Source

|

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)